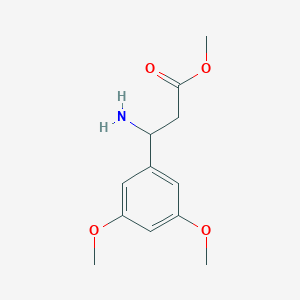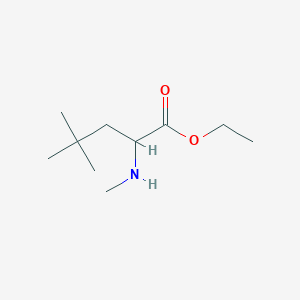
3-Tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is a chemical compound with a unique structure that includes a tert-butyl group, a chloromethyl group, and a dihydro-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole typically involves the reaction of tert-butylamine with chloromethyl methyl ketone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve standard laboratory techniques and equipment .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydro derivatives, and other functionalized compounds.
Scientific Research Applications
3-Tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one
- 3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole
- 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride
Uniqueness
Compared to similar compounds, 3-Tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is unique due to its specific structural features, such as the presence of both a tert-butyl group and a chloromethyl group on the oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-5-methyl-4H-1,2-oxazole |
InChI |
InChI=1S/C9H16ClNO/c1-8(2,3)7-5-9(4,6-10)12-11-7/h5-6H2,1-4H3 |
InChI Key |
JKVXXLNMTYZKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C(C)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[3-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B13509136.png)

![dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride](/img/structure/B13509141.png)

![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)

![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)

